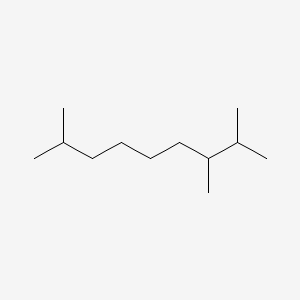

2,3,8-Trimethylnonane

Description

Contextualization of Branched Alkanes in Contemporary Chemical Science

Branched alkanes are hydrocarbons that feature alkyl groups attached to a central carbon chain, resulting in a non-linear structure. youtube.comwou.edu This branching has significant implications for the molecule's physical properties. For instance, branched alkanes tend to have lower boiling points than their straight-chain isomers due to reduced intermolecular van der Waals forces. youtube.com

In contemporary chemical science, branched alkanes are of considerable importance, particularly in the petroleum industry. thoughtco.com They are key components of gasoline, where their high octane (B31449) ratings help prevent engine knocking, leading to more efficient fuel combustion. youtube.com The process of catalytic isomerization is used to convert linear alkanes into branched ones to improve fuel quality. thoughtco.com Beyond fuels, branched alkanes serve as precursors in the manufacture of plastics and other chemical products. youtube.com Their general inertness, a characteristic of saturated hydrocarbons, also makes them suitable as non-polar solvents in organic synthesis. wou.edulongdom.org

The structure of branched alkanes is defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which identifies the longest carbon chain as the parent chain and numbers the positions of the alkyl substituents. opentextbc.ca

Rationale for Dedicated Research on 2,3,8-Trimethylnonane

Dedicated research into this compound and its isomers is driven by their potential roles in several specialized areas of chemical science.

One significant area of interest is their application as biofuel components . Research has demonstrated the synthesis of a closely related isomer, 2,4,8-trimethylnonane (B14669242), from lignocellulose-derived methyl isobutyl ketone (MIBK). researchgate.netnih.gov This C12 branched alkane is noted as a jet fuel range compound that can be blended with conventional jet fuel without the need for further hydroisomerization, highlighting the potential of such molecules in the development of renewable energy sources. researchgate.netnih.gov

Furthermore, various trimethyl-substituted alkanes are being investigated as potential biomarkers for diagnosing diseases. Volatile organic compounds (VOCs) in exhaled breath can be indicative of pathological conditions. nih.govmdpi.com For instance, studies have identified isomers like 2,6,8-trimethyldecane (B1199641) as potential biomarkers for type 2 diabetes mellitus and 2,3,7-trimethyldecane (B14540459) has been linked to lung cancer biomarkers. rsc.org The unique structure of this compound makes it a candidate for similar investigations in medical diagnostics.

In the field of environmental science and geochemistry , the presence and distribution of branched alkanes in sediments and petroleum deposits provide valuable information. The biodegradability of these compounds is also a subject of study, with some branched isomers showing lower rates of degradation, making them persistent environmental contaminants.

The physical and chemical properties of this compound, detailed in the table below, are fundamental to understanding its behavior in these various applications.

| Property | Value |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not explicitly found for this compound, but related isomers have numbers. |

| Computed Properties | (Data for the closely related 2,3,8-trimethyldecane) |

| XLogP3-AA | 6.4 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 0 nih.gov |

| Rotatable Bond Count | 6 nih.gov |

Note: Experimental data for this compound is sparse. The table includes computed data for a structurally similar compound to provide an indication of its properties.

Evolution of Research Perspectives on Saturated Hydrocarbons

Historically, saturated hydrocarbons (alkanes) were often regarded as relatively unreactive or inert, primarily serving as fuels and solvents. wou.edu Their strong, nonpolar carbon-carbon and carbon-hydrogen bonds make them resistant to reaction with many common laboratory reagents like acids, bases, and oxidizing agents under normal conditions. wou.edu

However, the research perspective on these molecules has evolved significantly. Early studies focused on their role in the origin of petroleum, analyzing their distribution in sediments to understand the geological processes of hydrocarbon formation. geoscienceworld.orgcore.ac.uk These investigations revealed that the composition of saturated hydrocarbons, including the prevalence of certain isomers, changes with geological depth and temperature. geoscienceworld.org

More advanced research has delved into the complex chemistry of saturated hydrocarbons under specific conditions. Studies on radiolysis, for example, examine the fundamental mechanisms of how ionizing radiation interacts with hydrocarbons to produce excited molecules and ion pairs. arxiv.org Research into hydrocracking over metal catalysts has explored the fragmentation of alkane skeletal structures, a process crucial in petroleum refining. royalsocietypublishing.org

The discovery of highly structured assemblies and the role of alkanes in forming organized structures has further broadened the research landscape. longdom.org Modern research also focuses on the synthesis of complex branched alkanes for specific applications, such as the renewable fuel candidates mentioned previously, and their potential as biomarkers in medicine. researchgate.netnih.govnih.gov This shift reflects a deeper appreciation for the subtle yet significant influence of molecular structure on chemical behavior and functionality.

Structure

3D Structure

Properties

CAS No. |

62184-60-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,3,8-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-10(2)8-6-7-9-12(5)11(3)4/h10-12H,6-9H2,1-5H3 |

InChI Key |

GQHCJRDJABETBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC(C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,3,8 Trimethylnonane

Catalytic Synthesis from Renewable Feedstocks

The conversion of lignocellulosic biomass, which is the non-edible portion of plants, into fuel-range alkanes represents a cornerstone of modern green chemistry. nih.gov This process typically involves breaking down the complex biopolymers (cellulose, hemicellulose, and lignin) into smaller, more manageable platform molecules that can be chemically upgraded.

The production of branched alkanes from lignocellulose is a multi-step endeavor that begins with the generation of key chemical intermediates. nih.gov Lignocellulose can be processed to yield platform molecules such as furfural (B47365) (from hemicellulose) and acetone (B3395972) (which can be derived from the fermentation of sugars). nih.govrsc.org

A common strategy involves a carbon-carbon coupling reaction to build the C12 backbone, followed by a deoxygenation step. For instance, the self-condensation of acetone, followed by hydrodeoxygenation, can produce a mixture of gasoline and diesel range C6–C15 branched alkanes. rsc.org Another key pathway is the aldol (B89426) condensation of furfural with ketones like acetone or 3-pentanone. researchgate.net This reaction elongates the carbon chain and introduces branching points. The resulting oxygenated intermediate is then subjected to hydrodeoxygenation to produce the final saturated alkane. researchgate.netresearchgate.net This tandem approach allows for the construction of complex carbon skeletons from simple, biomass-derived building blocks. nih.gov

Hydrodeoxygenation (HDO) is a critical step in upgrading biomass-derived intermediates into hydrocarbon fuels. mdpi.com This process involves the removal of oxygen atoms from the molecule using a catalyst and a source of hydrogen. A wide range of catalysts have been investigated for this purpose, including noble metals like palladium (Pd) and platinum (Pt), as well as more earth-abundant transition metals. researchgate.netnih.gov

Copper-based catalysts, such as Cu/SiO2, are well-known for their activity in hydrogenating and deoxygenating carbonyl (C=O) groups. In a dual-catalyst system, a Cu-based catalyst might be used to convert a furfural-derived intermediate into a more easily deoxygenated species, which is then fully saturated by a second catalyst like Pd/SiO2. mdpi.com The choice of catalyst is crucial for selectively cleaving C-O bonds without breaking the C-C bonds that form the backbone of the desired alkane. acs.org For example, the complete HDO of furoin (B1674284) derivatives to dodecanes has been achieved with high yields using a Pd/Zeolite-β catalyst system. nih.gov

| Catalyst System | Feedstock | Key Product(s) | Yield | Reference |

|---|---|---|---|---|

| Dual-bed: ZrO2/NaOH and Cu/SiO2 | Acetone | C6-C15 Branched Alkanes | ~80% Carbon Yield | rsc.org |

| Pd/Zeolite-β | 5,5'-dimethylfuroin | n-dodecane and isomers | 76% | nih.gov |

| Pd/C and Phosphotungstic Acid | δ-furfurylidenelevulinic acid | Decane | 89.5% | researchgate.net |

| Pd/NbOPO4 | Furfural/Levulinic Acid Condensate | Long-chain Branched Alkanes | Not specified | researchgate.net |

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and fuels. bohrium.com In a flow system, reagents are continuously pumped through a reactor containing a catalyst, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This high level of control often leads to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic reactions like hydrogenation. bohrium.comnih.gov

Exploration of Novel Synthetic Routes to Branched Nonanes

Research into the synthesis of jet-fuel-range alkanes is actively exploring various strategies to control the final product's structure, including its branching. The structure of the alkane significantly impacts its fuel properties. By carefully selecting the lignocellulose-derived platform chemicals, chemists can tailor the synthesis to favor specific isomers.

For example, the aldol condensation of furfural with 3-pentanone, followed by HDO, has been investigated as a route to produce 4-methyl-nonane and 4-methyl-octane. researchgate.net This demonstrates a targeted approach to creating specific branched alkanes. Similarly, using other ketones like methyl isobutyl ketone or cyclopentanone (B42830) can lead to different carbon skeletons in the final fuel product. researchgate.net These novel routes highlight the versatility of using biomass-derived building blocks to create a diverse range of tailored hydrocarbon molecules.

Mechanistic Investigations of 2,3,8-Trimethylnonane Formation

While a specific mechanistic study for the formation of this compound is not detailed in the literature, the mechanisms of the key underlying reactions are well-understood. The formation of the C12 backbone would proceed through a series of C-C bond-forming reactions, such as aldol condensation, which involves the formation of an enolate followed by nucleophilic attack on a carbonyl group.

The subsequent hydrodeoxygenation step is mechanistically complex. Computational studies, such as those using density functional theory (DFT), have shed light on the process. For the HDO of furfural on a copper catalyst surface, the reaction is believed to proceed through the hydrogenation of the aldehyde group to form furfuryl alcohol. acs.org This intermediate can then undergo further hydrogenolysis to cleave the C-O bond, ultimately leading to 2-methylfuran. acs.orgacs.org The furan (B31954) ring is then opened and saturated in subsequent steps to yield the final alkane. The specific reaction pathway and the rate-determining step depend heavily on the catalyst material and the reaction conditions. acs.org Understanding these mechanisms is crucial for designing more efficient and selective catalysts for the production of specific branched alkanes.

Natural Occurrence and Biogenic Pathways of 2,3,8 Trimethylnonane

Identification in Biological Systems

Specific identification of 2,3,8-trimethylnonane in any biological system has not been reported. However, the broader class of branched alkanes, to which it belongs, is known to be produced by various organisms.

Biosynthesis and Metabolic Pathways in Microorganisms

The biosynthesis of this compound by microorganisms has not been specifically described. Generally, microorganisms are known to produce a variety of straight-chain and branched alkanes. nih.govfrontiersin.orgnih.gov The biosynthesis of branched alkanes in microorganisms typically involves the fatty acid synthesis pathway, utilizing branched-chain starter units derived from amino acids like valine, leucine, and isoleucine. nih.govfrontiersin.org These starter units are incorporated into the growing fatty acid chain, which is then converted to a fatty aldehyde and subsequently decarbonylated to form a branched alkane. nih.govresearchgate.net It is plausible that if this compound were to be biosynthesized by microorganisms, it would follow a similar pathway, requiring specific enzymes capable of introducing methyl branches at the C2, C3, and C8 positions.

Table 1: General Pathways for Microbial Alkane Biosynthesis

| Pathway | Description | Precursors | Key Enzymes | Resulting Products |

| Fatty Acid-Derived Pathway | A common route for alkane production in microorganisms. | Acyl-ACPs, Amino Acids (for branched alkanes) | Acyl-ACP Reductase (AAR), Aldehyde-Deformylating Oxygenase (ADO) | Straight-chain and branched alkanes |

Occurrence as Metabolites in Flora

There are no reports of this compound as a metabolite in plants. Plant volatiles are complex mixtures containing a wide array of compounds, including various alkanes. nih.gov These compounds are often components of the plant's cuticular wax, which serves as a protective barrier. The biosynthesis of alkanes in plants also originates from the fatty acid synthesis pathway. While the production of other trimethylnonane isomers has been noted in some plant species, the specific isomer this compound has not been identified as a plant metabolite in the available literature.

Detection in Fauna-Related Volatile Profiles

The detection of this compound in fauna-related volatile profiles has not been documented. Branched alkanes can be found in the chemical profiles of insects, where they may act as pheromones or cuticular hydrocarbons involved in communication and preventing desiccation. The composition of these hydrocarbon profiles is often species-specific. While a vast number of branched alkanes have been identified in insects and other animals, this compound is not among them in the reviewed literature.

Presence in Environmental Systems

The presence of this compound in environmental systems has not been specifically reported. However, branched alkanes are known to be present in the environment from various sources.

Formation as Combustion Byproducts

Specific data on the formation of this compound as a combustion byproduct is not available. In general, the combustion of fossil fuels and other organic materials can produce a complex mixture of hydrocarbons, including various branched alkanes. alevelchemistry.co.ukunacademy.commaricopa.edu The composition of these byproducts depends on the fuel source and the combustion conditions. It is conceivable that this compound could be a minor component of these emissions, although it has not been specifically identified in studies of combustion byproducts. The heat of combustion for branched alkanes is generally lower than that of their straight-chain isomers, which can influence their formation and stability at high temperatures. khanacademy.org

Contribution to Atmospheric Volatile Organic Compound (VOC) Pools

The specific contribution of this compound to atmospheric Volatile Organic Compound (VOC) pools has not been quantified. Branched alkanes are a known class of atmospheric VOCs, originating from both biogenic and anthropogenic sources, including vehicle emissions and the use of volatile chemical products. copernicus.orgnoaa.gov Once in the atmosphere, these compounds participate in photochemical reactions that can contribute to the formation of ground-level ozone and secondary organic aerosols. noaa.gov The atmospheric lifetime and reactivity of this compound would be expected to be similar to other C12 branched alkanes, but specific data are lacking.

Table 2: Common Sources of Branched Alkanes in the Environment

| Source Category | Specific Examples | General Contribution |

| Biogenic | Microbial processes, Plant cuticular waxes, Insect hydrocarbons | Contribute to the natural background levels of VOCs. |

| Anthropogenic | Fossil fuel combustion (gasoline, diesel), Industrial processes, Use of solvents and personal care products | Major contributors to VOCs in urban and industrial areas. noaa.gov |

Structural Analysis and Isomerism of 2,3,8 Trimethylnonane

Advanced IUPAC Nomenclature of Branched Alkanes

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which ensures that every compound has a unique and unambiguous name from which its structural formula can be derived. openstax.orgwikipedia.org For branched alkanes like 2,3,8-trimethylnonane, the process involves a series of well-defined rules. msu.edustudy.com

The fundamental steps for naming branched alkanes according to the IUPAC system are as follows:

Identify the Parent Hydrocarbon Chain : The first step is to find the longest continuous chain of carbon atoms in the molecule. openstax.orgmsu.edu This chain determines the base or parent name of the alkane. In the case of this compound, the longest continuous chain consists of nine carbon atoms, making it a nonane (B91170).

Number the Parent Chain : The parent chain is numbered starting from the end that is closest to a substituent (a branch). This ensures that the locants (the numbers indicating the position of the substituents) are as low as possible. wikipedia.orgck12.org For this compound, numbering from one end gives the substituents positions 2, 3, and 8, while numbering from the other end would result in positions 2, 7, and 8. The former set of numbers is lower, and is therefore the correct one.

Identify and Name the Substituents : The groups attached to the parent chain are identified and named. These hydrocarbon substituents are called alkyl groups, and their names are derived from the corresponding alkane by changing the "-ane" suffix to "-yl". study.comlibretexts.org In this molecule, there are three methyl (CH₃) groups.

Assemble the Full Name : The complete name is constructed by listing the substituents in alphabetical order, preceded by their locants. openstax.orgyoutube.com If the same substituent appears more than once, prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate the number of times it appears. libretexts.org These prefixes are not considered when alphabetizing the substituents. openstax.orgyoutube.com For this compound, since all three substituents are methyl groups, the prefix "tri-" is used. The final name is assembled by placing the locants of the methyl groups (2,3,8-), followed by the prefix "tri" and the substituent name "methyl", and finally the parent name "nonane". This results in the systematic name: This compound .

For more complex substituents, the substituent itself is numbered starting from the point of attachment to the main chain, and its name is enclosed in parentheses. libretexts.orgchemistrysteps.com

Comparative Studies with Positional Isomers of Trimethylnonane

Below is a data table comparing some of the physical properties of these trimethylnonane isomers.

| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/mL) |

| This compound | C₁₂H₂₆ | 192-194 (Predicted) | 0.75 (Predicted) |

| 2,3,5-Trimethylnonane (B14561106) | C₁₂H₂₆ | 195.8 (Predicted) | 0.755 (Predicted) |

| 2,4,8-Trimethylnonane (B14669242) | C₁₂H₂₆ | 192.9 (Predicted) | 0.748 (Predicted) |

| 2,5,8-Trimethylnonane | C₁₂H₂₆ | 190-192 stenutz.euchemicalbook.com | 0.743 - 0.744 stenutz.eu |

Note: Some physical properties for these specific isomers are predicted based on computational models, as extensive experimental data is not always available.

Conformational Analysis and Molecular Topology of this compound

Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For an acyclic alkane like this compound, the molecule is not static but is in constant motion, with its various C-C bonds rotating. This rotation leads to different conformations, each with a specific potential energy.

The stability of these conformations is primarily influenced by steric hindrance, which is the repulsive interaction that occurs when atoms or groups are forced too close to one another. utdallas.edu The most stable conformations are typically those that minimize these steric interactions. In alkanes, the "staggered" conformations, where the substituents on adjacent carbons are as far apart as possible, are lower in energy (more stable) than the "eclipsed" conformations, where they are aligned. chemistrysteps.com

Molecular Topology describes the connectivity of atoms in a molecule, abstracting it into a mathematical graph. uobaghdad.edu.iq This approach allows for the calculation of various topological indices, which are numerical descriptors that quantify different aspects of the molecular structure, such as the degree of branching. researchgate.netresearchgate.net For branched alkanes, these indices can be correlated with various physicochemical properties. researchgate.net The specific branching pattern of this compound, with methyl groups near one end (2 and 3) and another near the opposite end (8) of the nonane chain, gives it a unique topological profile compared to its other isomers, which influences its physical and chemical behavior.

Analytical Method Development and Spectroscopic Characterization of 2,3,8 Trimethylnonane

Gas Chromatography-Mass Spectrometry (GC-MS) Research

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. semanticscholar.org Its combination of the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry makes it ideal for analyzing complex hydrocarbon mixtures. scripps.edu

Optimization of Chromatographic Separation Parameters

The effective separation of 2,3,8-trimethylnonane from its isomers and other components within a sample matrix is paramount for accurate identification and quantification. Optimization of GC parameters is crucial. Key parameters include the choice of the stationary phase, temperature programming, and carrier gas flow rate.

Stationary Phase: For separating branched alkanes like this compound, nonpolar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), are typically employed. Separation on these columns is primarily based on the boiling points of the analytes.

Temperature Program: A programmed temperature ramp is essential for resolving a wide range of compounds with different volatilities. A typical analysis would start at a low initial temperature to separate highly volatile compounds, followed by a gradual increase to elute higher-boiling compounds like this compound.

Carrier Gas: Hydrogen or helium is commonly used as the carrier gas. The flow rate is optimized to achieve the best balance between separation efficiency and analysis time. scripps.edu

Mass Spectrometric Fragmentation Pattern Analysis

Upon elution from the GC column, this compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting molecular ion ([M]+) is often unstable for branched alkanes and undergoes fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. nist.govdocbrown.info

The fragmentation of branched alkanes is governed by the preferential cleavage at tertiary and quaternary carbon atoms, leading to the formation of stable carbocations. For this compound (C12H26, molecular weight: 170.33 g/mol ), the mass spectrum is expected to be characterized by a very small or absent molecular ion peak at m/z 170. docbrown.infonih.gov The base peak is often a fragment resulting from a stable carbocation.

Table 1: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |

| 170 | [C12H26]+ | Molecular Ion (likely low abundance or absent) |

| 155 | [C11H23]+ | Loss of a methyl group (CH3) |

| 127 | [C9H19]+ | Cleavage at the C3-C4 bond |

| 85 | [C6H13]+ | Cleavage at the C4-C5 bond |

| 71 | [C5H11]+ | Cleavage yielding a stable tertiary carbocation |

| 57 | [C4H9]+ | Highly stable tert-butyl cation, a common fragment for branched alkanes |

| 43 | [C3H7]+ | Isopropyl cation, from the termini of the molecule |

This table is based on general fragmentation principles for branched alkanes.

Application of Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. copernicus.orgunito.it In GCxGC, the sample is subjected to two distinct chromatographic separations using columns with different stationary phases. copernicus.org A modulator interface connects the two columns, trapping, focusing, and re-injecting fractions from the first dimension column onto the second. unito.it

This technique would be particularly advantageous for distinguishing this compound from other C12 isomers, such as 2,3,5-trimethylnonane (B14561106) or n-dodecane. chemspider.com The structured nature of GCxGC chromatograms, where compounds of similar chemical classes elute in distinct regions, aids in both identification and the characterization of unknown components in the sample. embrapa.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While GC-MS is excellent for detection and tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise molecular structure of a pure compound. msu.edu Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. wordpress.com

For this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons (e.g., -CH3, -CH2-, -CH-). The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (singlet, doublet, triplet, etc.), governed by the n+1 rule, would reveal the number of neighboring protons. wordpress.comyoutube.com

The ¹³C NMR spectrum provides a signal for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, this compound is expected to show 12 distinct signals in its proton-decoupled ¹³C NMR spectrum, confirming the presence of 12 unique carbon environments.

Table 2: Predicted NMR Spectral Features for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Primary (-CH3) | 0.8 - 1.0 | 10 - 25 |

| Secondary (-CH2-) | 1.2 - 1.6 | 20 - 40 |

| Tertiary (-CH-) | 1.5 - 2.0 | 30 - 50 |

Predicted chemical shift ranges are typical for aliphatic hydrocarbons and may vary based on solvent and specific molecular conformation.

Hyphenated Analytical Techniques (e.g., HS-SPME-GC-MS, GC-O, SIFT-MS, PTR-MS)

To enhance sensitivity and analyze this compound in specific contexts, several advanced hyphenated techniques are employed.

Headspace-Solid Phase Microextraction-GC-MS (HS-SPME-GC-MS): This technique is used for extracting volatile compounds like this compound from solid or liquid samples without the use of solvents. A coated fiber is exposed to the headspace above the sample, adsorbing the volatiles, which are then thermally desorbed into the GC-MS for analysis. semanticscholar.orgembrapa.br This method is valuable for analyzing trace levels of the compound in matrices like water, soil, or food.

Gas Chromatography-Olfactometry (GC-O): In applications related to flavor and fragrance, GC-O is used to identify odor-active compounds. As compounds elute from the GC column, the effluent is split between a mass spectrometer and a sniffing port, allowing a trained panelist to describe the odor of each separated component. embrapa.brnih.gov If this compound contributed to a specific aroma, this technique would identify its sensory impact.

Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS): SIFT-MS is a real-time analytical technique for quantifying volatile compounds in air or headspace. chromatographyonline.com It uses soft chemical ionization with multiple reagent ions (H3O+, NO+, O2+) to ionize target compounds, allowing for rapid and specific quantification without chromatographic separation. nih.govmdpi.com This method could be used for real-time monitoring of this compound in ambient air or industrial settings.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS): Similar to SIFT-MS, PTR-MS is a highly sensitive technique for real-time monitoring of volatile organic compounds. usda.gov It typically uses H3O+ as the reagent ion to protonate analytes with a proton affinity higher than water. researchgate.net While alkanes have low proton affinity, PTR-MS instruments can be optimized to use other reagent ions like NO+ and O2+, which can ionize alkanes, making it possible to detect this compound. researchgate.netnih.gov

Chemometric Approaches for Data Interpretation in Complex Matrices

When this compound is a component of a highly complex mixture, such as crude oil or environmental samples, the resulting analytical data (e.g., from GC-MS or GCxGC) can be immense and difficult to interpret manually. Chemometrics employs multivariate statistical methods to extract meaningful information from large chemical datasets. researchgate.net

Techniques like Principal Component Analysis (PCA) can be used to differentiate samples based on their volatile profiles, potentially highlighting the contribution of compounds like this compound as a chemical marker. semanticscholar.org Multivariate curve resolution (MCR) can help deconvolve co-eluting chromatographic peaks, enabling the identification of pure components from overlapping signals and increasing the number of identified compounds in a sample. researchgate.net

Chemical Transformations and Environmental Fates of 2,3,8 Trimethylnonane

Studies on Controlled Oxidation and Functionalization Reactions

Direct studies on the controlled oxidation of 2,3,8-trimethylnonane are not readily found. However, the principles of alkane oxidation suggest that this branched alkane would undergo oxidation to form a variety of oxygenated products, with the reaction conditions influencing the product distribution. nih.gov The presence of tertiary hydrogens at the 2, 3, and 8 positions makes these sites particularly susceptible to oxidation.

Under controlled conditions, using specific catalysts, it is possible to achieve selective oxidation of alkanes to alcohols, aldehydes, and ketones. google.com For this compound, the oxidation would likely favor the formation of tertiary alcohols at the 2, 3, and 8 positions due to the higher stability of the tertiary radical intermediates formed during the reaction. Further oxidation of these alcohols could lead to the formation of ketones.

Illustrative Data on Controlled Oxidation of a Branched Alkane

The following table illustrates the typical product distribution from the catalytic oxidation of a branched alkane, highlighting the preference for oxidation at more substituted carbon atoms.

| Oxidizing Agent | Catalyst | Temperature (°C) | Major Products | Minor Products |

| O₂ | Cr-based catalyst | 150-200 | Tertiary Alcohols | Ketones, Secondary Alcohols |

| H₂O₂ | Fe-based catalyst | 25-50 | Tertiary Alcohols | Diols |

| KMnO₄ | Phase-transfer catalyst | 0-25 | Tertiary Alcohols | Carboxylic Acids (via chain cleavage) |

This table is illustrative and based on general principles of branched alkane oxidation.

Investigation of Selective Halogenation and Substitution Pathways

Specific studies on the selective halogenation of this compound are not available. However, the halogenation of alkanes is a well-understood process that proceeds via a free radical chain mechanism. libretexts.org The regioselectivity of this reaction is highly dependent on the halogen used. pearson.com

Bromination is known to be highly selective for the substitution of tertiary hydrogens due to the relatively endothermic nature of the hydrogen abstraction step by a bromine radical. chemistrysteps.com Therefore, the bromination of this compound would be expected to yield predominantly 2-bromo-2,3,8-trimethylnonane, 3-bromo-2,3,8-trimethylnonane, and 8-bromo-2,3,8-trimethylnonane.

Chlorination, on the other hand, is less selective, and a mixture of monochlorinated products would be expected, with substitution occurring at primary, secondary, and tertiary positions. ucalgary.ca The relative reactivity of C-H bonds towards chlorination generally follows the order: tertiary > secondary > primary. ucalgary.ca

Illustrative Product Distribution for Monobromination of a Branched Alkane

| Product | Relative Yield (%) |

| Tertiary Bromide | > 95 |

| Secondary Bromide | < 5 |

| Primary Bromide | < 1 |

This table illustrates the high selectivity of bromination for the tertiary position in a typical branched alkane.

Thermal Decomposition and Cracking Studies

While there are no specific thermal decomposition studies on this compound, the behavior of similar C12 alkanes, such as n-dodecane, under cracking conditions can provide insights. Cracking is a process that breaks down large hydrocarbon molecules into smaller, more valuable ones. youtube.com

Thermal cracking, which involves high temperatures and pressures, typically results in the formation of a complex mixture of smaller alkanes and alkenes through free-radical mechanisms. Catalytic cracking, which employs a catalyst (often a zeolite), can proceed at lower temperatures and offers better control over the product distribution. nih.gov Catalytic cracking of branched alkanes tends to produce a high proportion of other branched alkanes and alkenes, which are valuable components of gasoline.

For this compound, cracking would likely lead to the formation of a variety of smaller branched and linear alkanes and alkenes, such as isobutane, isobutene, propene, and various isomers of hexane (B92381) and heptane.

Illustrative Product Yields from Catalytic Cracking of n-Dodecane at 600°C

| Product | Yield (wt%) |

| Ethylene | 25-30 |

| Propylene | 15-20 |

| Butenes | 10-15 |

| C5+ (Gasoline range) | 20-25 |

| Methane | 5-10 |

| Other | 5-10 |

Data adapted from studies on n-dodecane, a C12 alkane, to illustrate typical cracking product distributions. nih.gov

Biodegradation Mechanisms and Environmental Persistence Research

Research on the biodegradation of specific trimethylnonane isomers is limited. However, the biodegradation of branched alkanes, in general, has been studied. The degree of branching in an alkane can significantly influence its susceptibility to microbial degradation. Highly branched structures can be more resistant to biodegradation than their linear counterparts.

The initial step in the aerobic biodegradation of alkanes is typically the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. The presence of branching near the terminal ends of the molecule can hinder this initial oxidation step.

The multiple methyl branches in this compound may make it more recalcitrant to biodegradation compared to linear nonane (B91170) or less branched isomers. The persistence of branched alkanes in the environment is a concern, as they can be components of petroleum contamination. frontiersin.org The half-lives of highly branched isomers can be significantly longer than those of more readily biodegradable isomers. nih.gov

Factors Influencing the Biodegradation of Branched Alkanes

| Factor | Influence on Biodegradation Rate | Rationale |

| Degree of Branching | Decreases | Steric hindrance at the site of initial enzymatic attack. |

| Position of Branches | Decreases (if near terminals) | Hinders terminal oxidation, the primary degradation pathway. |

| Presence of Quaternary Carbons | Significantly Decreases | Blocks beta-oxidation, a key step in fatty acid metabolism. |

| Chain Length | Variable | Optimal chain lengths for uptake and metabolism by microorganisms exist. |

Theoretical and Computational Investigations of 2,3,8 Trimethylnonane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3,8-trimethylnonane that arise from its electronic structure. These calculations solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular properties.

Reactivity: The reactivity of this compound is inherently linked to its electronic structure. Computational methods can predict sites of reactivity by analyzing the electron density and the electrostatic potential mapped onto the molecular surface. For a saturated hydrocarbon like this compound, the C-H bonds are the primary sites for reactions such as free-radical halogenation. Quantum chemical calculations can determine the bond dissociation energies (BDEs) for each C-H bond. Due to the presence of primary, secondary, and tertiary carbons, these BDEs will differ, with the tertiary C-H bond at the 2-position expected to have the lowest BDE, making it the most susceptible to hydrogen abstraction.

Below is an illustrative data table of calculated electronic properties for this compound, typical of what would be obtained from DFT calculations.

| Property | Calculated Value | Units |

| Ground State Energy | -471.6 | Hartrees |

| HOMO Energy | -10.2 | eV |

| LUMO Energy | 1.5 | eV |

| HOMO-LUMO Gap | 11.7 | eV |

| Dipole Moment | 0.05 | Debye |

Molecular Modeling and Simulation of Conformational Dynamics

The flexibility of the nonane (B91170) backbone in this compound, combined with the steric hindrance from the methyl groups, results in a complex conformational landscape. Molecular modeling and simulation techniques are employed to explore these different conformations and their dynamic interplay.

Conformational Analysis: The potential energy surface of this compound is characterized by numerous local minima, each corresponding to a stable conformer. Conformational search algorithms, often based on molecular mechanics force fields such as MMFF or AMBER, can systematically or stochastically explore the rotational possibilities around the C-C single bonds to identify low-energy conformers. These searches reveal the preferred spatial arrangements of the molecule, which are often a compromise between minimizing steric repulsions between the methyl groups and optimizing van der Waals interactions.

Molecular Dynamics Simulations: To understand the time-dependent behavior of this compound, molecular dynamics (MD) simulations are performed. These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a chosen force field (e.g., CHARMM, OPLS, or TraPPE-UA for hydrocarbons). By simulating the molecule over time, typically on the nanosecond to microsecond timescale, MD provides insights into the rates of conformational transitions, the flexibility of different parts of the molecule, and the equilibrium distribution of conformers at a given temperature. Analysis of the MD trajectories can reveal, for instance, the average end-to-end distance of the nonane chain and the rotational dynamics of the terminal isopropyl group.

The following table presents hypothetical data from a conformational analysis of this compound, illustrating the relative energies and populations of different conformers.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | 0.00 | 45.2 |

| 2 | 0.50 | 20.8 |

| 3 | 1.00 | 9.6 |

| 4 | 1.50 | 4.4 |

In Silico Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in the identification and characterization of unknown compounds. For this compound, in silico predictions of its NMR, IR, and mass spectra can provide a theoretical benchmark for experimental data.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted with a high degree of accuracy using quantum chemical methods. Typically, the geometry of the molecule is first optimized, and then the magnetic shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO) at the DFT level of theory. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for the different hydrogen and carbon atoms in the molecule will reflect their unique electronic environments, influenced by the branching and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding IR intensities of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, typically performed at the DFT level, yield a set of normal modes of vibration. The resulting theoretical IR spectrum will show characteristic peaks for C-H stretching, bending, and rocking vibrations, which are the dominant features in the IR spectrum of an alkane.

Mass Spectrometry: Predicting the mass spectrum of this compound involves simulating its fragmentation upon ionization. This is a more complex process to model accurately. However, computational approaches can be used to calculate the energies of potential fragment ions and the activation energies for different fragmentation pathways. For a branched alkane, fragmentation is expected to occur preferentially at the branching points to form more stable carbocations. The in silico analysis would predict the formation of characteristic fragment ions resulting from the cleavage of the nonane chain adjacent to the methyl groups.

An example of predicted spectroscopic data is provided in the table below.

| Spectroscopic Data | Predicted Values |

| ¹³C NMR Chemical Shifts | A range of shifts for the 12 unique carbon atoms, with tertiary carbons appearing at lower field. |

| ¹H NMR Chemical Shifts | Multiple signals corresponding to the different types of protons (methyl, methylene, methine). |

| Key IR Frequencies | C-H stretching (~2850-2960 cm⁻¹), C-H bending (~1375-1465 cm⁻¹). |

| Major Mass Spec Fragments (m/z) | Fragments corresponding to the loss of alkyl radicals at the branching points. |

Research on Potential Applications and Derivatization of 2,3,8 Trimethylnonane

Development as a Component in Advanced Fuel Formulations (e.g., Jet Fuels)

Branched alkanes, such as 2,3,8-trimethylnonane, are significant components in various fuel formulations due to their combustion properties. In gasoline, for instance, highly branched alkanes are favored as they increase the octane (B31449) rating, which helps prevent engine knocking echemi.comstackexchange.com. This makes them more efficient for use in spark-ignition engines echemi.comstackexchange.com.

The aviation industry is also exploring sustainable and alternative jet fuels, many of which have a high paraffinic composition, consisting mainly of branched iso-alkanes acs.org. Jet fuels are complex mixtures of hydrocarbons, typically in the C8 to C16 range, and include alkanes, iso-alkanes, cycloalkanes, and aromatics researchgate.net. The presence of branched alkanes is crucial as they can help to lower the boiling and freezing points of the fuel, which is a critical property for aviation fuels used at high altitudes nih.gov.

While this compound falls within the typical carbon number range for jet fuel components, specific research detailing its performance and suitability as a direct component in advanced jet fuel formulations is not extensively documented. However, the general properties of highly branched C12 alkanes suggest its potential in this area. Synthetic jet fuels, such as those produced through the Fischer-Tropsch process, are primarily composed of straight and branched alkanes and are considered viable alternatives to conventional petroleum-based fuels nih.gov. The detailed characterization of the iso-alkane fraction in such fuels is an active area of research to better understand and predict fuel properties acs.org.

Utility as a Reference Standard in Analytical Chemistry

In the field of analytical chemistry, particularly in chromatography, pure chemical compounds are essential as reference standards for the identification and quantification of substances in complex mixtures. Isomeric hydrocarbons are often used as standard reference materials for their separation and identification by techniques like capillary gas chromatography vurup.sk.

Given the complexity of hydrocarbon mixtures in petroleum products and environmental samples, the availability of a wide range of isomer standards is crucial for accurate analysis. Companies that specialize in chemical standards offer a vast array of compounds for various testing applications, including environmental analysis and food and beverage testing sigmaaldrich.com. While this compound is not commonly listed as a standard reference material, its isomers, such as other trimethylnonanes, are noted in databases like the NIST Chemistry WebBook, which includes gas chromatography data . This suggests a potential role for this compound as a reference standard in specialized analytical methods, particularly for the detailed compositional analysis of fuels or environmental samples containing complex mixtures of branched alkanes.

Precursor in the Synthesis of Value-Added Chemicals

Alkanes are generally considered to be chemically inert due to the strength of their C-C and C-H bonds libretexts.org. However, modern synthetic organic chemistry has developed methods for the functionalization of alkanes, allowing for their conversion into more complex and valuable molecules. These methods often involve C-H bond activation, which can be achieved through various catalytic processes rsc.org.

Interactive Data Tables

Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Computed) | 2,5,8-Trimethylnonane (Experimental) | n-Dodecane (Experimental) |

| Molecular Formula | C₁₂H₂₆ nih.gov | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol nih.gov | 170.34 g/mol | 170.34 g/mol |

| Boiling Point | Not available | 190 °C | 216.3 °C |

| Density | Not available | 0.744 g/mL | 0.749 g/mL |

| Solubility in Water | Insoluble (predicted) libretexts.orgwikipedia.org | Insoluble | Insoluble |

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Multiple signals in the alkane region (approx. 0.8-1.7 ppm). Complex splitting patterns due to the presence of multiple, distinct proton environments. |

| ¹³C NMR | Multiple signals corresponding to the different carbon environments in the molecule. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations around 2850-3000 cm⁻¹. C-H bending vibrations around 1375-1470 cm⁻¹ docbrown.infolibretexts.org. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 170. Characteristic fragmentation pattern for branched alkanes. |

Emerging Research Frontiers and Methodological Advancements in 2,3,8 Trimethylnonane Science

Sustainable Production Strategies for Industrial Relevance

The transition towards a bio-based economy necessitates the development of sustainable production routes for key chemical compounds. For 2,3,8-trimethylnonane, this involves a shift from traditional petrochemical synthesis to innovative strategies that utilize renewable feedstocks and environmentally benign processes. Research into related branched alkanes, such as the synthesis of 2,4,8-trimethylnonane (B14669242) from lignocellulose-derived methyl isobutyl ketone (MIBK), highlights a promising pathway for the sustainable production of jet fuel range compounds. This approach underscores the potential for leveraging biomass as a primary carbon source.

Future research in this area is expected to focus on several key aspects to enhance the industrial viability of sustainably produced this compound.

Key Research Directions in Sustainable Production:

| Research Area | Focus | Potential Impact |

| Catalytic Conversion of Biomass | Development of novel catalysts for the selective conversion of biomass-derived intermediates to this compound. | Increased yield and purity of the target compound, reducing downstream processing costs. |

| Integrated Biorefinery Concepts | Integration of this compound production into existing biorefinery frameworks to utilize waste streams and improve overall process economics. | Enhanced sustainability and circularity of the production process. |

| Process Intensification | Exploration of microreactor technology and continuous flow processes to improve reaction efficiency and safety. | Reduced energy consumption and smaller manufacturing footprint. |

In-Depth Elucidation of Enzymatic Biosynthetic Pathways

The discovery and engineering of enzymatic pathways for the synthesis of complex molecules represent a significant frontier in biotechnology. While naturally occurring biosynthetic routes to this compound have not been extensively documented, the potential for enzymatic synthesis offers a highly specific and efficient alternative to conventional chemical methods. The principles of enzymatic resolution, as demonstrated in the synthesis of cyclic β-amino acids and β-lactams, can be conceptually applied to the stereoselective synthesis of branched alkanes. researchgate.net

Unraveling the enzymatic logic for the assembly of such molecules would involve a multidisciplinary approach, combining genomics, proteomics, and metabolomics.

Hypothetical Enzymatic Synthesis Steps:

| Step | Enzymatic Action | Potential Enzyme Class |

| 1. Carbon Chain Elongation | Iterative addition of two-carbon units to a precursor molecule. | Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS)-like enzymes. |

| 2. Branching | Introduction of methyl groups at specific positions on the carbon backbone. | Methyltransferases. |

| 3. Reduction | Removal of functional groups to yield the final alkane structure. | Reductases. |

High-Throughput Screening for Novel Chemical Transformations

The exploration of the chemical reactivity of this compound and the discovery of novel transformations can be significantly accelerated through high-throughput screening (HTS) methodologies. HTS allows for the rapid and parallel testing of numerous reaction conditions, catalysts, and reagents, enabling the identification of optimal parameters for desired chemical conversions. nih.govmedscape.com This approach is particularly valuable for moving beyond the traditional applications of branched alkanes and into the realm of specialty chemicals and advanced materials.

Modern HTS platforms can be automated and miniaturized, allowing for the screening of thousands of reactions in a short period. chemrxiv.orgresearchgate.net For this compound, HTS could be employed to explore a wide range of chemical space.

Potential HTS Applications for this compound:

| Application | Screening Goal | Expected Outcome |

| Catalyst Discovery | Identify novel catalysts for the selective functionalization of C-H bonds in this compound. | Development of new synthetic routes to value-added derivatives. |

| Reaction Optimization | Determine the optimal temperature, pressure, and solvent conditions for known transformations. | Improved reaction yields and reduced by-product formation. |

| Biocatalyst Screening | Screen enzyme libraries for activity towards this compound. | Discovery of novel biocatalysts for green chemical synthesis. |

Advanced In Situ Spectroscopic Monitoring of Reactions

A detailed understanding of reaction mechanisms and kinetics is crucial for the development of efficient and scalable chemical processes. Advanced in situ spectroscopic techniques provide real-time insights into the chemical transformations occurring in a reaction vessel, allowing for the identification of transient intermediates and the elucidation of reaction pathways. spectroscopyonline.comirb.hr Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of reactions involving organic molecules. nih.govresearchgate.netrsc.org

For reactions involving this compound, in situ spectroscopy can provide a wealth of information that is not accessible through traditional offline analysis.

In Situ Spectroscopic Techniques and Their Applications:

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| FTIR Spectroscopy | Changes in functional groups. | Monitoring the conversion of this compound to functionalized derivatives. nih.gov |

| Raman Spectroscopy | Changes in the carbon backbone and molecular structure. | Characterizing the structural evolution of catalysts and intermediates during a reaction. irb.hrresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and quantification of species. | Elucidating complex reaction mechanisms and identifying isomeric products. |

The integration of these advanced methodologies promises to unlock the full potential of this compound, paving the way for its application in a new generation of sustainable products and technologies.

Q & A

(Basic) How is the structural identity of 2,3,8-Trimethylnonane confirmed experimentally?

Methodological Answer:

Structural elucidation relies on:

- IUPAC Nomenclature Rules : Validate branching positions using priority and alphabetical ordering (e.g., substituent numbering in alkanes) .

- Spectroscopic Techniques :

- NMR : H NMR identifies methyl group splitting patterns (e.g., δ 0.8–1.5 ppm for methyl branches). C NMR distinguishes quaternary carbons.

- Mass Spectrometry (MS) : Fragmentation patterns confirm molecular weight (CH) and branching topology.

- Chromatographic Purity Checks : GC-FID or HPLC ensures no co-eluting isomers.

(Basic) What synthetic routes yield high-purity this compound?

Methodological Answer:

Key strategies include:

- Alkylation Reactions : Use Grignard reagents (e.g., methylmagnesium bromide) with pre-functionalized alkanes.

- Purification : Fractional distillation under reduced pressure (e.g., 80–120°C) to isolate the target isomer.

- Critical Documentation : Record reagent sources (manufacturer, purity ≥98%), reaction conditions (temperature, solvent), and storage protocols to ensure reproducibility .

(Advanced) How can researchers differentiate this compound from its structural isomers (e.g., 2,4,7- or 3,4,7-isomers)?

Methodological Answer:

- GC-MS Coupled with Retention Index Databases : Compare experimental retention times against known isomer libraries .

- High-Resolution NMR : NOESY or COSY spectra map spatial proximity of methyl groups to resolve branching ambiguities.

- Computational Modeling : DFT-based predictions of thermodynamic stability (e.g., heat of formation) to identify dominant isomers .

(Advanced) How do computational methods predict thermodynamic properties (e.g., boiling point, stability) of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies and steric strain to estimate thermal stability.

- Molecular Dynamics Simulations : Simulate intermolecular interactions (e.g., van der Waals forces) to predict boiling points.

- Comparative Analysis : Benchmark against experimental data for structurally similar alkanes (e.g., 2,4,7-trimethylnonane) .

(Advanced) How to resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- Purity Control : Use HPLC or GC-MS to verify isomer homogeneity; impurities from incomplete alkylation can skew reactivity .

- Standardized Reaction Conditions : Fix parameters (solvent polarity, catalyst loading) across studies.

- Cross-Validation : Replicate experiments using alternative synthetic pathways (e.g., hydride reduction vs. alkylation) to isolate variables.

(Advanced) What methodologies assess environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Environmental Chamber Studies : Expose the compound to UV light, ozone, or microbial consortia to track degradation products via GC-MS .

- Isotopic Labeling : Use C-labeled analogs to trace mineralization pathways in soil/water matrices.

- Regulatory Standards : Align with EPA protocols for hydrocarbon persistence testing (e.g., OECD 301B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.